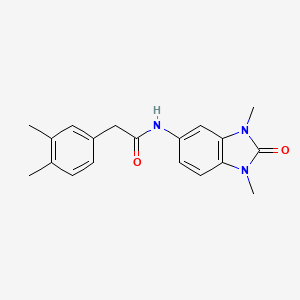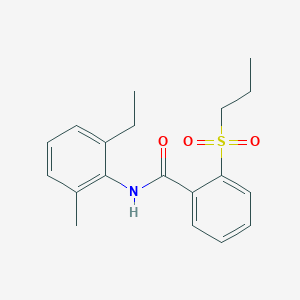![molecular formula C23H27N3O3 B4443979 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one](/img/structure/B4443979.png)
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one
描述
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one is a complex organic compound that features a combination of indole, piperazine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Group: The piperazine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine moiety.
Hydroxyethylation: The hydroxyethyl group can be introduced through alkylation reactions using ethylene oxide or similar reagents.
Final Coupling: The final step involves coupling the indole-piperazine intermediate with a phenylpropanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine and indole groups can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It can be used to study the interactions of indole and piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications:
作用机制
The mechanism of action of 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The indole and piperazine moieties are known to interact with serotonin and dopamine receptors, which are involved in various neurological processes. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.
相似化合物的比较
Similar Compounds
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A Good’s buffer substance with similar piperazine and hydroxyethyl groups.
Indole-3-acetic acid: A plant hormone with an indole core.
Uniqueness
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one is unique due to its combination of indole, piperazine, and phenyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-15-14-25-10-12-26(13-11-25)21(17-6-2-1-3-7-17)23(29)22(28)19-16-24-20-9-5-4-8-18(19)20/h1-9,16,21,23-24,27,29H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFLSDRDEWMTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C(C(=O)C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(isopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4443896.png)
![N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE](/img/structure/B4443910.png)
![4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B4443923.png)
![6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4443930.png)

![4-[(cyclopropylcarbonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B4443944.png)
![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4443950.png)
![(2-methoxybenzyl)(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4443960.png)
![2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride](/img/structure/B4443968.png)

![N-[4-(4-morpholinyl)benzyl]-2-phenoxyacetamide](/img/structure/B4444000.png)
![3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B4444005.png)
![4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B4444008.png)
![4-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4444010.png)
